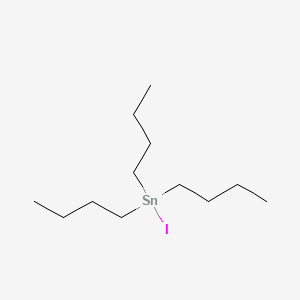
Tributyltin iodide
Cat. No. B1594055
Key on ui cas rn:
7342-47-4
M. Wt: 417 g/mol
InChI Key: YHHVXVNXTMIXOL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US08399761B2
Procedure details


In a Stille coupling reaction, 1-bromo-4-iodobenzene and allyltri-n-butyltin were reacted to yield Compound 1. Thus, tetrakistriphenylphosphine palladium(0) (1.976 g, 1.710×10−3 mol) was weighed out in a nitrogen-filled glove box and transferred to a Schlenk line. Allyltri-n-butyltin (10.60 mL, 3.419×10−2 mol) and 1-bromo-4-iodobenzene (9.680 g, 3.422×10−2 mol) were added along with 115 mL distilled, degassed 1,4-dioxane to yield a yellow reaction mixture that darkened to orange as the reaction progressed. The reaction mixture was stirred at 70° C. for 46 h until analysis by TLC (hexanes) and GC/MS showed that reaction was complete. The mixture was next cooled to room temperature, filtered through Celite (rinsing with hexanes), and resulting solution washed with both hexanes and water, to remove PPh3. Then the organic portion was dried over MgSO4. Filtration through Celite and removal of the solvent in a rotary evaporator at <75° C. yielded an orange oil. Column chromatography on silica gel with hexanes as eluant afforded only Compound 1 and tri-n-butyltin iodide. These were separated via vacuum distillation at 160 mTorr, where Compound 1 distills at about 50° C. (never exceed 75° C., which can potentially cause allyl group isomerization) as a clear colorless oil (2.810 g, 42% yield). GC/MS: single peak; m/z (rel. intensity) 198 (M+, 46), 196 (M+, 46), 117 (100), 115 (86). 1H NMR (CDCl3): δ7.41 (d, J=8.5 Hz, 2H), 7.07 (d, J=8.0 Hz, 2H), 5.90 (m, 1H), 5.09 (m, 2H), 3.36 (d, J=7.0 Hz, 2H).
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
1.976 g
Type
reactant
Reaction Step One



[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Name

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Sn:4]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][CH2:6][CH2:7][CH3:8])[CH:2]=[CH2:3].[Br:17][C:18]1[CH:23]=[CH:22][C:21]([I:24])=[CH:20][CH:19]=1>>[CH2:3]([C:21]1[CH:22]=[CH:23][C:18]([Br:17])=[CH:19][CH:20]=1)[CH:2]=[CH2:1].[CH2:5]([Sn:4]([I:24])([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:10][CH2:11][CH3:12])[CH2:6][CH2:7][CH3:8]
|
Inputs


Step One
[Compound]
|
Name
|
tetrakistriphenylphosphine palladium(0)
|
|
Quantity
|
1.976 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
10.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)[Sn](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
9.68 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)I
|
Step Three
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled glove box
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred to a Schlenk
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
degassed 1,4-dioxane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a yellow reaction mixture that darkened to orange as the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
showed that reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite (rinsing with hexanes)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting solution
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with both hexanes and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove PPh3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Then the organic portion was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
through Celite and removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in a rotary evaporator at <75° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded an orange oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)C1=CC=C(C=C1)Br
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)I
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
